Accelerated SPAAC Kinetics with Electron-Deficient Aryl Azides vs. DBCO
The BCN core exhibits significantly faster SPAAC kinetics than dibenzocyclooctyne (DBCO) when paired with electron-deficient aryl azides. The second-order rate constant for BCN reacting with an electron-deficient azide reaches 2.0–2.9 M⁻¹ s⁻¹, which is approximately 4- to 14-fold higher than the 0.2–0.5 M⁻¹ s⁻¹ typically observed for DBCO-azide reactions under comparable conditions [1]. This acceleration is attributed to an inverse electron-demand mechanism unique to the aliphatic BCN structure [2].
| Evidence Dimension | SPAAC second-order rate constant (k, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 2.0–2.9 M⁻¹ s⁻¹ (BCN with electron-deficient aryl azide) |
| Comparator Or Baseline | 0.2–0.5 M⁻¹ s⁻¹ (Typical DBCO with azide) |
| Quantified Difference | 4× to 14× faster |
| Conditions | Aqueous buffer; BCN (bicyclo[6.1.0]non-4-yne) with electron-deficient aryl azides vs. typical SPAAC rates [1] |
Why This Matters
Faster kinetics enable lower reagent concentrations, shorter incubation times, and more complete labeling in time-sensitive applications such as live-cell imaging or in vivo pretargeting.
- [1] Dommerholt, J., et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nat Commun. 2014;5:6378. View Source
- [2] Dommerholt, J., et al. Supporting Information for 'Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes'. Nat Commun. 2014. View Source
